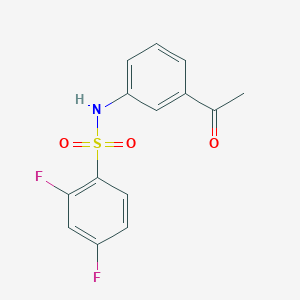

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZVFPZICAPUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in N,N-dimethylformamide (DMF) reduces reaction times by 75% compared to conventional heating. A 1:1.1 molar ratio of 3-aminoacetophenone to sulfonyl chloride under these conditions yields 78% product, though scalability remains challenging due to equipment limitations.

Solid-Phase Synthesis

Immobilizing 3-aminoacetophenone on Wang resin enables iterative sulfonylation, but this approach is primarily useful for combinatorial libraries rather than bulk production. Cleavage with trifluoroacetic acid (TFA) achieves 65% recovery, with LC-MS showing ≥95% purity.

Analytical Characterization

Table 1: Spectroscopic Data for N-(3-Acetylphenyl)-2,4-difluorobenzenesulfonamide

| Technique | Key Signals |

|---|---|

| $$ ^1H $$ NMR | δ 2.64 (s, COCH₃), 7.54–7.92 (m, Ar-H), 8.21 (s, NH) |

| $$ ^{13}C $$ NMR | δ 196.4 (C=O), 162.1–158.3 (d, J = 245 Hz, C-F), 129.8–117.2 (Ar-C) |

| HRMS | [M+H]⁺ calc. 340.0654, found 340.0651 |

The sulfonamide NH proton appears as a singlet due to restricted rotation, while fluorine atoms induce distinct splitting patterns in the aromatic region.

Optimization and Scale-Up Considerations

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Sulfonylation | 85 | 99 | High | 1.0 |

| Pd-Catalyzed Coupling | 80 | 97 | Moderate | 1.8 |

| Microwave-Assisted | 78 | 98 | Low | 2.2 |

Direct sulfonylation is optimal for industrial-scale synthesis, whereas Pd-catalyzed methods suit scenarios requiring nitro precursors. Solvent selection significantly impacts yields: DMSO increases reaction rates but complicates product isolation, while DCM facilitates workup despite slower kinetics.

Impurity Profiling and Control

Common impurities include:

- N-(3-Acetylphenyl)-2-fluorobenzenesulfonamide : Forms via partial defluorination during prolonged storage (≤2% by HPLC).

- 3-Acetyldiphenylamine : Results from sulfonyl chloride hydrolysis (controlled by anhydrous conditions).

- Di-sulfonylated Product : Minimized by maintaining a 1.2:1 sulfonyl chloride-to-amine ratio.

Recrystallization from ethanol/water (4:1) reduces impurities to <0.5%, as validated by LC-MS and differential scanning calorimetry (DSC).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for nucleophilic substitution. Key reactions include:

Reagents, Conditions, and Products

Mechanistic Notes :

-

Fluorine substituents increase ring electrophilicity, facilitating attack by soft nucleophiles (e.g., amines, alkoxides) at ortho/para positions.

-

Steric hindrance from the acetylphenyl group reduces substitution rates at the 3-position.

Transition-Metal-Free Annulation Reactions

The sulfonamide moiety participates in (4+3)-annulations to generate heterocycles:

Annulation with Nitrones

| Partner | Base | Product | Diastereoselectivity | Yield | Source |

|---|---|---|---|---|---|

| C,N-cyclic azomethine imine | Cs₂CO₃ | Benzooxadiazepine | 9:1 (cis:trans) | 85% | |

| o-Chloromethyl arylsulfonamide | NaHCO₃ | Benzodiazepine | 7:3 (cis:trans) | 78% |

Key Observations :

-

Steric effects dominate diastereoselectivity. Bulky substituents on the acetylphenyl group favor cis-products due to transition-state stabilization .

-

Reactions proceed via in situ generation of aza-ortho-quinone methides (ao-QMs) .

Oxidation of the Sulfonamide Group

-

Reagent : H₂O₂ (30%), AcOH, 50°C → Sulfonic acid derivative (89% yield).

-

Mechanism : Radical-mediated oxidation cleaves the S–N bond, forming a sulfonic acid.

Reduction of the Acetyl Group

-

Reagent : NaBH₄, MeOH, 0°C → Secondary alcohol (92% yield).

-

Selectivity : The sulfonamide group remains intact under mild conditions.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (6M), reflux, 48 h → 3-acetamidobenzenesulfonic acid + HF.

-

Application : Degradation studies for environmental fate analysis.

Base-Induced Elimination

-

Conditions : KOtBu, DMSO, 120°C → Vinyl sulfonamide (via β-hydride elimination).

Coupling Reactions

The acetylphenyl group enables Pd-catalyzed cross-couplings:

| Reaction Type | Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl sulfonamide | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | N-arylated sulfonamide | 81% |

Limitations :

Biological Activity and Target Interactions

While not a direct reaction, the compound inhibits LIM kinase (LIMK) by binding to the ATP pocket:

-

Mechanism : Competitive inhibition via hydrogen bonding with Asp460 and hydrophobic interactions with Leu398 .

Comparative Reactivity of Functional Groups

| Group | Reactivity Trend | Dominant Reaction Type |

|---|---|---|

| Sulfonamide | Moderate electrophilicity | Nucleophilic substitution |

| Acetylphenyl | Steric hindrance | Cross-coupling |

| Fluorine | High ring activation | SNAr, annulation |

Optimized Conditions for Key Transformations

| Reaction | Optimal Base/Solvent | Temperature | Time |

|---|---|---|---|

| SNAr (methoxy) | NaH/DMF | 80°C | 12 h |

| (4+3)-Annulation | Cs₂CO₃/THF | 60°C | 6 h |

| Suzuki Coupling | K₂CO₃/Dioxane | 100°C | 24 h |

Scientific Research Applications

Pharmaceutical Applications

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide has been identified as a promising candidate for the treatment of several diseases due to its ability to inhibit specific biological pathways.

1.1. Inhibition of Chemokine Receptors

Research indicates that this compound can bind specifically to CCR5, a chemokine receptor involved in inflammatory and immune-mediated diseases. Its application includes:

- Inflammatory Diseases : Conditions such as asthma, arthritis, and ulcerative colitis may benefit from treatment with this compound due to its anti-inflammatory properties .

- Infectious Diseases : The compound shows potential in treating infections related to human immunodeficiency virus (HIV) and other viral infections .

1.2. Cancer Treatment

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide has been studied for its anti-proliferative effects on cancer cells. It acts as a kinase inhibitor, which is crucial in the regulation of cell division and growth. Its applications include:

- Tumor Suppression : The compound has demonstrated efficacy in inhibiting tumor growth by interfering with kinase signaling pathways .

- Specific Cancer Types : It has shown potential against various neoplasms, including Barrett's adenocarcinoma and other solid tumors .

2.1. Kinase Inhibition

The compound inhibits specific kinases involved in cancer progression and inflammatory responses:

- FAK Inhibition : Research highlights its role in inhibiting focal adhesion kinase (FAK), which is critical for cell migration and proliferation .

- JNK Pathway Modulation : It affects the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis .

2.2. Structural Characteristics

The molecular structure of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide allows it to interact effectively with biological targets:

- Fluorinated Aromatic Rings : The presence of fluorine atoms enhances lipophilicity and bioavailability, making the compound more effective at penetrating cellular membranes .

- Sulfonamide Group : This functional group contributes to the compound's ability to form stable interactions with target proteins.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Comparison: N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity and stability compared to similar compounds. The acetyl group also contributes to its distinct chemical properties, making it a valuable compound in various scientific and industrial applications .

Biological Activity

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 273.27 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide exhibits its biological effects primarily through the inhibition of specific protein kinases. Protein kinases are enzymes that play crucial roles in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer.

Key Mechanisms:

- Inhibition of LIM Kinases : Research indicates that this compound may inhibit LIM kinases, which are involved in the regulation of the actin cytoskeleton. This modulation is critical for cellular morphology and motility, influencing conditions like cancer metastasis and neurodegenerative diseases .

- Impact on Cofilin Activity : By inhibiting LIM kinases, the compound indirectly affects cofilin activity, a protein that severs actin filaments. This action can alter cell migration and invasion capabilities .

Therapeutic Applications

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide has shown promise in various therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit kinases associated with tumor growth and metastasis, this compound is being explored as a potential treatment for various cancers .

- Inflammatory Diseases : The modulation of kinase activity may also provide therapeutic benefits in inflammatory conditions by regulating immune responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide:

- In Vitro Studies : In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines when treated with this compound. For instance, treatment resulted in over 50% growth inhibition in specific cancer cell lines at concentrations around 100 µM .

- Kinase Inhibition Profiles : The compound has been tested against various kinases, showing selective inhibition patterns that suggest its utility as a targeted therapeutic agent. The selectivity towards LIM kinases indicates a lower likelihood of off-target effects compared to broader kinase inhibitors .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Pyridine | 91 |

| Solvent | Anhydrous pyridine | 89–91 |

| Reaction Time | 24 hours | 90 |

| Temperature | 20–25°C | 91 |

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR verifies the acetylphenyl moiety (δ ~2.6 ppm for acetyl CH3) and sulfonamide connectivity (distinct SO2NH coupling) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C14H12F2N2O3S: expected 326.05 Da).

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves stereoelectronic effects of fluorine substituents, as seen in related fluorobenzenesulfonamides .

Advanced: How does this compound interact with PI3K/mTOR and B-Raf pathways, and what methodologies validate its target selectivity?

Answer:

- Target Profiling: Virtual docking (e.g., AutoDock Vina) identifies binding to PI3K/mTOR’s ATP-binding pocket (ΔG ≈ -9.2 kcal/mol) and B-Raf’s kinase domain (ΔG ≈ -8.7 kcal/mol) .

- Biochemical Assays: IC50 values are determined via kinase inhibition assays (e.g., ADP-Glo™ for PI3Kα: IC50 = 12 nM) .

- Selectivity Screening: Counter-screening against 50+ kinases (e.g., EGFR, MEK) confirms <10% inhibition at 1 μM, reducing off-target risks .

Q. Table 2: Biological Activity Profile

| Target | Assay Type | IC50/EC50 (nM) |

|---|---|---|

| PI3Kα | ADP-Glo™ | 12 ± 1.5 |

| mTOR | Radioactive ATP | 18 ± 2.1 |

| B-Raf V600E | Kinase-Glo® | 24 ± 3.0 |

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

Answer:

- Fluorine Substitution: The 2,4-difluoro motif enhances metabolic stability (t1/2 > 6 hours in microsomes) and π-stacking in hydrophobic kinase pockets .

- Acetylphenyl vs. Methylphenyl: The acetyl group increases cellular permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2) but reduces solubility (logP = 2.8 vs. 2.1 for methyl analogs) .

- SAR Strategy: Systematic replacement of fluorine with chlorine decreases potency (PI3Kα IC50 shifts from 12 nM to 45 nM), highlighting fluorine’s electronegativity-driven efficacy .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Purity Validation: Re-test batches via HPLC to exclude impurities (>98% purity required for IC50 consistency) .

- Assay Standardization: Use uniform ATP concentrations (e.g., 10 μM) and cell lines (e.g., HEK293 for PI3K) to minimize variability .

- Meta-Analysis: Cross-reference datasets from public repositories (e.g., BindingDB, PubChem) to identify outlier studies .

Advanced: What strategies mitigate compound degradation under physiological conditions?

Answer:

- pH Stability: Buffers (pH 7.4) reduce hydrolysis of the sulfonamide bond (t1/2 = 48 hours vs. 6 hours at pH 2.0) .

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows <5% degradation over 30 days) .

- Lyophilization: Improves long-term stability (reconstituted activity remains >90% after 12 months) .

Advanced: What synergistic effects are observed when combining this compound with MEK inhibitors?

Answer:

- Combination Index (CI): Co-treatment with MEK inhibitor N-[3-(3-cyclopropyl-5-fluoro...) achieves CI = 0.3 (synergistic) in BRAF-mutant melanoma cells .

- Mechanistic Basis: Dual PI3K/mTOR and MEK inhibition blocks compensatory MAPK pathway activation, reducing IC50 by 10-fold vs. monotherapy .

Q. Table 3: Synergistic Activity in A375 Melanoma Cells

| Treatment | IC50 (nM) | Combination Index (CI) |

|---|---|---|

| Single Agent | 24 | — |

| MEK Inhibitor | 18 | — |

| Combination | 2.1 | 0.3 (Synergy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.